molecular formula C11H14N4O5 B12390151 2-Methoxy-9-|A-D-ribofuranosyl-9H-purine

2-Methoxy-9-|A-D-ribofuranosyl-9H-purine

Cat. No.: B12390151
M. Wt: 282.25 g/mol
InChI Key: MYJDCGSSZDXIFP-LCFZEIEZSA-N
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Description

2-Methoxy-9-β-D-ribofuranosyl-9H-purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-9-β-D-ribofuranosyl-9H-purine typically involves the glycosylation of a purine base with a ribofuranose sugar. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure the compound’s high purity, which is crucial for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-9-β-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine nucleosides .

Scientific Research Applications

2-Methoxy-9-β-D-ribofuranosyl-9H-purine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Serves as a tool for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: Has broad antitumor activity and is used in the treatment of various cancers, including leukemia and lymphoma.

    Industry: Employed in the production of pharmaceuticals and as a research reagent

Mechanism of Action

The compound exerts its effects primarily by inhibiting DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and apoptosis (programmed cell death). The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-9-β-D-ribofuranosyl-9H-purine apart is its specific mechanism of action and its effectiveness against indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3/t6-,7?,8+,10-/m1/s1

InChI Key

MYJDCGSSZDXIFP-LCFZEIEZSA-N

Isomeric SMILES

COC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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